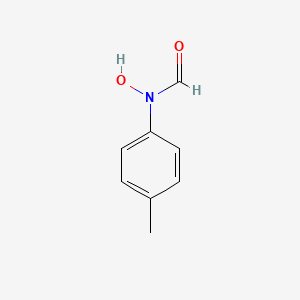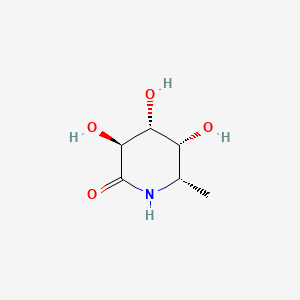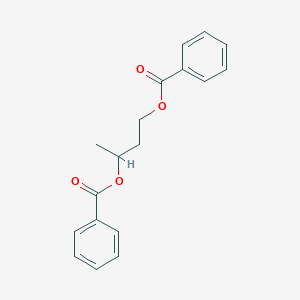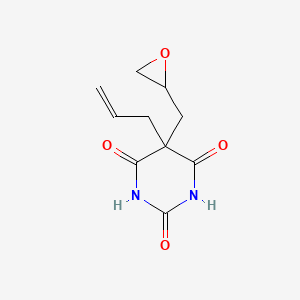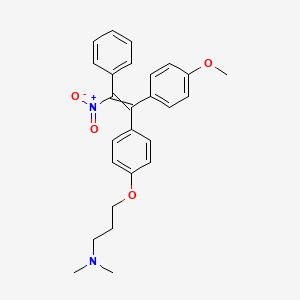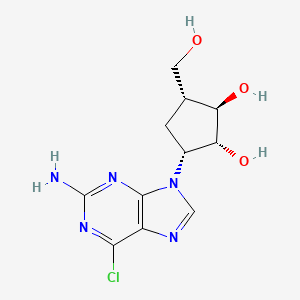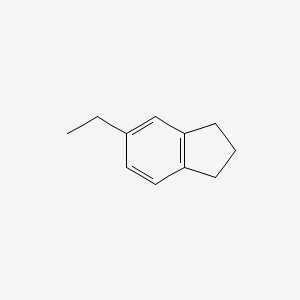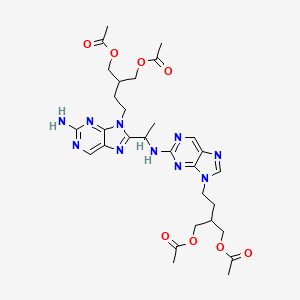
Famciclovir 8,N2-dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Famciclovir 8,N2-dimer is a synthetic compound derived from famciclovir, an antiviral medication used primarily to treat herpes simplex and herpes zoster infections. The dimer form involves the chemical bonding of two famciclovir molecules, potentially altering its pharmacological properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Famciclovir 8,N2-dimer typically involves the following steps:
Starting Materials: Famciclovir and appropriate linking agents.
Reaction Conditions: The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to facilitate the dimerization process.
Catalysts and Reagents: Commonly used reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
Batch Processing: Conducting the reaction in large reactors with precise control over temperature, pressure, and mixing.
Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain high-purity product.
Quality Control: Ensuring the final product meets stringent pharmaceutical standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
Famciclovir 8,N2-dimer can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Famciclovir 8,N2-dimer has several scientific research applications:
Chemistry: Used as a model compound to study dimerization reactions and their effects on molecular properties.
Biology: Investigated for its potential antiviral activity and interactions with biological macromolecules.
Medicine: Explored for its enhanced antiviral properties compared to monomeric famciclovir.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Famciclovir 8,N2-dimer involves its conversion to the active triphosphate form, which inhibits viral DNA polymerase. This prevents viral DNA synthesis and replication. The molecular targets include viral thymidine kinase and DNA polymerase, crucial for viral replication.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: Another antiviral drug used to treat herpes infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness
Famciclovir 8,N2-dimer is unique due to its dimeric structure, which may offer enhanced antiviral activity and different pharmacokinetic properties compared to its monomeric counterparts. This structural modification can lead to improved efficacy and potentially reduced resistance development.
This compound represents a promising compound in antiviral research, with potential applications across various scientific fields. Its unique structure and properties make it a valuable subject for further investigation.
Propiedades
Número CAS |
1797985-90-0 |
|---|---|
Fórmula molecular |
C30H40N10O8 |
Peso molecular |
668.7 g/mol |
Nombre IUPAC |
[4-[2-[1-[9-[4-acetyloxy-3-(acetyloxymethyl)butyl]-2-aminopurin-8-yl]ethylamino]purin-9-yl]-2-(acetyloxymethyl)butyl] acetate |
InChI |
InChI=1S/C30H40N10O8/c1-17(26-36-25-11-32-29(31)37-28(25)40(26)9-7-23(14-47-20(4)43)15-48-21(5)44)35-30-33-10-24-27(38-30)39(16-34-24)8-6-22(12-45-18(2)41)13-46-19(3)42/h10-11,16-17,22-23H,6-9,12-15H2,1-5H3,(H2,31,32,37)(H,33,35,38) |
Clave InChI |
GSOWWRDUMWXCMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=CN=C(N=C2N1CCC(COC(=O)C)COC(=O)C)N)NC3=NC=C4C(=N3)N(C=N4)CCC(COC(=O)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


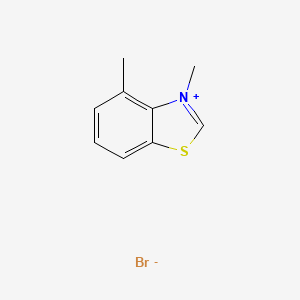
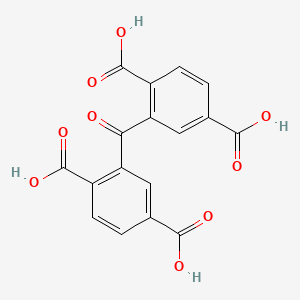

![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
